2-{[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid
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Overview
Description
2-{[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid is a compound that features a unique combination of a pyridine ring, an oxadiazole ring, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid typically involves the formation of the oxadiazole ring followed by the introduction of the propanoic acid moiety. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride or thionyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions on the pyridine ring can introduce various functional groups.
Scientific Research Applications
2-{[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for designing new drugs with potential antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: It can be incorporated into polymers or used as a ligand in coordination chemistry to create new materials with unique properties.
Chemical Biology: The compound can be used as a probe to study biological processes, such as enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of 2-{[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding or π-π interactions, while the pyridine ring can coordinate with metal ions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
3-{4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-ylsulfanyl}propanoic acid: This compound features a triazole ring instead of an oxadiazole ring, which can lead to different chemical and biological properties.
3-((2-(Pyridin-4-yl)ethyl)thio)propanoic acid: This compound has a similar structure but with an ethyl linker instead of the oxadiazole ring, affecting its reactivity and applications.
Uniqueness
The presence of the oxadiazole ring in 2-{[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid provides unique electronic and steric properties, making it distinct from other similar compounds
Properties
Molecular Formula |
C10H9N3O3S |
---|---|
Molecular Weight |
251.26g/mol |
IUPAC Name |
2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]propanoic acid |
InChI |
InChI=1S/C10H9N3O3S/c1-6(9(14)15)17-10-13-12-8(16-10)7-3-2-4-11-5-7/h2-6H,1H3,(H,14,15) |
InChI Key |
YIVHCORJIPOUJB-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)SC1=NN=C(O1)C2=CN=CC=C2 |
Canonical SMILES |
CC(C(=O)O)SC1=NN=C(O1)C2=CN=CC=C2 |
Origin of Product |
United States |
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